molecular formula C10H7BrN2O B1281292 6-Bromo-quinoline-2-carboxylic acid amide CAS No. 65148-09-6

6-Bromo-quinoline-2-carboxylic acid amide

Cat. No. B1281292
CAS RN: 65148-09-6
M. Wt: 251.08 g/mol
InChI Key: HCPODGJMFLAPEZ-UHFFFAOYSA-N
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Description

6-Bromo-quinoline-2-carboxylic acid amide, also known as 6-BQCA, is an organic compound with a wide range of applications in the scientific field. It is a versatile compound used in a variety of synthetic reactions, as well as in the study of biochemical and physiological processes. 6-BQCA is used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. It is a highly versatile compound, with many potential applications in the laboratory.

Scientific Research Applications

Ligand-Enabled Catalysis

The use of 6-Bromo-quinoline-2-carboxylic acid amide in ligand-enabled palladium(II)-catalyzed bromination and iodination of C(sp3)-H bonds has been demonstrated. This technique, facilitated by quinoline-type ligands, is significant for generating halogenated products that can be diversified further, expanding the scope of synthetic chemistry applications (Zhu et al., 2017).

Synthesis and Chemical Reactions

This compound plays a role in the ring-opening reactions of quinoline substituted epoxides, displaying regioselective behaviors that are essential in organic synthesis and pharmaceutical chemistry (Boa et al., 2003).

Amidation Processes

The compound is involved in Bronsted acidic ionic liquid-promoted amidation of quinoline N-oxides with nitriles, highlighting its role in eco-friendly and economically advantageous synthetic processes (Xie et al., 2018).

Interaction Studies

This compound is used to study interactions with various amino acids and carboxylic acids. This research contributes to understanding molecular recognition and binding mechanisms, which are crucial in developing new materials and sensors (Kalita et al., 2011).

Suzuki Coupling Reaction

It serves as a ligand in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating its utility in creating biaryl compounds, which are significant in medicinal chemistry and material science (Liu et al., 2015).

Synthesis of Quinoline Derivatives

The compound is integral in synthesizing various quinoline derivatives, which have potential biological activities. This synthesis method is valuable for generating new quinoline-based compounds for potential pharmaceutical applications (Boyarshinov et al., 2017).

Antioxidant and Antibacterial Studies

This compound derivatives exhibit antioxidant and antibacterial properties, underscoring their potential in developing new therapeutic agents (Shankerrao et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 6-Bromo-quinoline-2-carboxylic acid amide research could involve the exploration of its potential applications in the fields of industrial and synthetic organic chemistry . It could also involve the development of new synthesis protocols and the study of its biological and pharmaceutical activities .

Biochemical Analysis

Biochemical Properties

6-Bromo-quinoline-2-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can alter the biochemical pathways within cells, leading to various physiological effects. The exact nature of these interactions depends on the specific biomolecule involved and the context of the reaction .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that control cell growth and differentiation. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage level results in a significant change in the compound’s impact on the organism. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the compound’s role in these pathways is essential for elucidating its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

6-bromoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPODGJMFLAPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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